rU Phosphoramidite-15N2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C45H61N4O9PSi |

|---|---|

分子量 |

863.0 g/mol |

IUPAC名 |

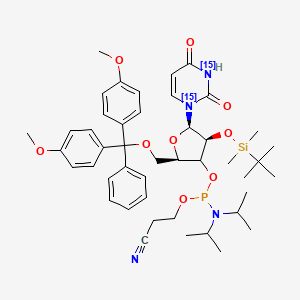

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1,48+1 |

InChIキー |

SKNLXHRBXYGJOC-WUVJXSBUSA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=O)[15NH]C2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling RNA's Architectural Secrets: A Technical Guide to rU Phosphoramidite-¹⁵N₂ in RNA Studies

For Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological roles, from catalytic activity in ribozymes to gene regulation by non-coding RNAs. Elucidating these structures and their dynamic nature is paramount for understanding function and for the rational design of RNA-based therapeutics. The incorporation of stable isotopes, particularly ¹⁵N, into RNA oligonucleotides has emerged as a powerful and indispensable tool for high-resolution structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth exploration of the use of rU Phosphoramidite-¹⁵N₂, a key reagent for site-specifically labeling uridine (B1682114) residues in synthetic RNA, enabling researchers to probe the heart of RNA architecture: the hydrogen bond.

Core Applications: Probing Hydrogen Bonds with Atomic Precision

The primary application of rU Phosphoramidite-¹⁵N₂ lies in the site-specific incorporation of uridine residues labeled with ¹⁵N at both the N1 and N3 positions. This dual labeling is particularly advantageous for NMR spectroscopy, as it provides direct probes for monitoring hydrogen bonding interactions involving the uridine base.

The strategic placement of ¹⁵N labels allows for the use of powerful heteronuclear NMR experiments, such as the HNN-COSY (Heteronuclear Nitrogen-Nitrogen Correlation Spectroscopy) experiment.[1][2] This technique enables the direct detection of scalar couplings between the nitrogen atoms of a hydrogen bond donor and acceptor, providing unambiguous evidence of a hydrogen bond.[1] By incorporating ¹⁵N-labeled uridine, researchers can:

-

Confirm Watson-Crick Base Paring: Directly observe the hydrogen bond between the N3 of uridine and the N1 of adenosine (B11128) in a canonical A-U pair.[3]

-

Characterize Non-Canonical Base Pairs: Investigate unusual hydrogen bonding patterns, such as those found in G-U wobble pairs, RNA tertiary structures, and protein-RNA interaction sites.[4]

-

Study RNA Dynamics: Monitor changes in hydrogen bonding patterns upon ligand binding, protein interaction, or conformational changes in the RNA molecule.

Beyond NMR, ¹⁵N-labeled oligonucleotides can also serve as internal standards in mass spectrometry for the accurate quantification of nucleic acids.

Synthesis of ¹⁵N-Labeled RNA: The Phosphoramidite (B1245037) Approach

The synthesis of site-specifically ¹⁵N-labeled RNA oligonucleotides is achieved through automated solid-phase synthesis using phosphoramidite chemistry.[5][6] This method involves the sequential addition of phosphoramidite building blocks, including the desired ¹⁵N-labeled phosphoramidites, to a growing RNA chain attached to a solid support.[5]

Experimental Workflow for Solid-Phase Synthesis of ¹⁵N-Labeled RNA

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

Quantitative Data on Solid-Phase RNA Synthesis

The efficiency and yield of solid-phase synthesis are critical for obtaining sufficient quantities of high-purity ¹⁵N-labeled RNA for structural studies.

| Parameter | Typical Value | Factors Influencing the Parameter |

| Coupling Efficiency | >99% per step | Quality of phosphoramidites and reagents, reaction time, temperature, humidity.[7] |

| Overall Crude Yield | 40-70% | Length of the oligonucleotide, sequence composition, coupling efficiency.[8] |

| Final Purified Yield | 1-5 mg (for a 1 µmol scale synthesis) | Purification method (HPLC or PAGE), length and sequence of the RNA.[9] |

| Purity | >95% | Efficiency of each synthesis step and the purification method. |

| ¹⁵N Isotopic Enrichment | >98% | Purity of the starting ¹⁵N-labeled phosphoramidite. |

Detailed Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled RNA Oligonucleotide

1. Preparation:

- Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, and acetonitrile) are anhydrous and of high quality.

- Dissolve the standard and the rU Phosphoramidite-¹⁵N₂ in anhydrous acetonitrile (B52724) to the recommended concentration (typically 0.1 M).

- Install the reagent bottles on an automated DNA/RNA synthesizer.

- Program the desired RNA sequence, specifying the position for the incorporation of the ¹⁵N-labeled uridine.

2. Synthesis Cycle:

- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid in dichloromethane). The column is then washed with acetonitrile.

- Coupling: The ¹⁵N-labeled uridine phosphoramidite is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain. The coupling time is a critical parameter and is typically optimized for RNA synthesis (around 5-15 minutes).[10]

- Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.

- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing solution (e.g., iodine in a mixture of THF, pyridine, and water).

3. Cleavage and Deprotection:

- Upon completion of the synthesis, the solid support is treated with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

- The 2'-hydroxyl protecting groups (e.g., TBDMS) are subsequently removed by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

4. Purification:

- The crude, deprotected RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length, ¹⁵N-labeled oligonucleotide.[9]

- The purified RNA is desalted and quantified by UV-Vis spectrophotometry at 260 nm.

Protocol 2: HNN-COSY NMR Experiment for Detecting A-U Base Pairs

1. Sample Preparation:

- Dissolve the purified ¹⁵N-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O. The typical RNA concentration is 0.5-1.5 mM.

2. NMR Spectrometer Setup:

- The experiment is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

- Tune and match the probe for ¹H and ¹⁵N frequencies.

3. Experimental Parameters:

- Pulse Sequence: Utilize a standard HNN-COSY pulse sequence, which includes selective pulses for water suppression.[1][11]

- ¹H Carrier Frequency: Set to the resonance frequency of water (approximately 4.7 ppm).

- ¹⁵N Carrier Frequency: Set in the middle of the imino nitrogen region (around 145-155 ppm for uridine N3).

- Spectral Widths: Typically ~20 ppm for the ¹H dimension and ~40-50 ppm for the ¹⁵N dimension.

- Mixing Time (for ¹⁵N-¹⁵N transfer): This is a crucial parameter and is typically set to optimize the transfer through the two-bond J-coupling across the hydrogen bond (²hJNN), usually in the range of 15-30 ms.

- Acquisition: Acquire a 2D dataset with a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

4. Data Processing and Analysis:

- Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

- A cross-peak in the HNN-COSY spectrum between the imino proton of the ¹⁵N-labeled uridine and the N1 of an adenosine residue provides direct evidence of a hydrogen bond between these two bases.

Signaling Pathways and Logical Relationships

The application of rU Phosphoramidite-¹⁵N₂ is not directly involved in cellular signaling pathways but is a tool to elucidate the structural basis of these pathways where RNA plays a role. For instance, understanding the structure of a riboswitch, a regulatory RNA element, is crucial to understanding how it controls gene expression.

Conclusion

The use of rU Phosphoramidite-¹⁵N₂ in conjunction with solid-phase synthesis and advanced NMR spectroscopy techniques provides an exceptionally powerful approach for the detailed structural and dynamic characterization of RNA molecules. The ability to site-specifically introduce ¹⁵N labels allows researchers to dissect complex RNA structures at the atomic level, providing invaluable insights into their biological functions. For professionals in drug development, this detailed structural information is critical for the design of novel therapeutics that target RNA, opening up new avenues for treating a wide range of diseases.

References

- 1. Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. 2D HNN_COSY Experiment [imserc.northwestern.edu]

- 3. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. idtdna.com [idtdna.com]

- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of N-H···N hydrogen bonding in RNA via scalar couplings in the absence of observable imino proton resonances - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Overcoming the Challenges of Nucleic Acid NMR

An in-depth technical guide to understanding 15N isotopic labeling for nucleic acid NMR, designed for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of nucleic acids at atomic resolution. However, larger RNA and DNA molecules (>35 nucleotides) present significant challenges due to severe spectral overlap, where signals from different nuclei resonate at similar frequencies.[1][2] The limited chemical shift dispersion of the four standard nucleotide residues exacerbates this issue.[2]

To overcome these limitations, stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), is an indispensable tool.[3] The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1 and a quadrupolar nature, which leads to broad, often unobservable NMR signals.[4] In contrast, ¹⁵N is a spin-1/2 nucleus that produces sharp, well-resolved signals, making it ideal for high-resolution NMR studies.[4] By enriching nucleic acid samples with ¹⁵N, researchers can employ heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, to dramatically increase spectral resolution and enable the study of larger, more complex systems.[5][6]

Core Labeling Strategies

The incorporation of ¹⁵N into DNA or RNA can be achieved through several methods, each with distinct advantages and disadvantages. The choice of strategy depends on factors like the desired labeling pattern (uniform vs. selective), the size of the nucleic acid, experimental goals, and budget.

-

In Vivo Biosynthesis: This method involves growing microorganisms, typically Escherichia coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.[4][7] The bacteria incorporate the isotope into their cellular components, including the nucleotides that are subsequently used for nucleic acid synthesis. This is a cost-effective method for achieving high levels of uniform labeling.

-

In Vitro Transcription: This is the most common method for preparing isotopically labeled RNA.[2] It uses the T7 RNA polymerase enzyme to synthesize RNA from a DNA template.[2] By providing ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) in the reaction mixture, the resulting RNA becomes uniformly labeled.[8] This approach offers high yields and straightforward incorporation.

-

Chemo-Enzymatic Synthesis: For highly specific labeling patterns, nucleotides can be synthesized chemically with ¹⁵N labels at precise positions.[1] These labeled precursors are then incorporated into nucleic acids. This method offers the highest precision but is also the most complex and costly.

Quantitative Data Summary

Table 1: Comparison of ¹⁵N Labeling Strategies

| Labeling Strategy | Precursor(s) | Labeling Pattern | Typical Yield | Labeling Efficiency | Advantages | Disadvantages | Relative Cost |

| In Vivo Biosynthesis | ¹⁵NH₄Cl, ¹⁵N-labeled media | Uniform | Variable | >95% | Simple and cost-effective for uniform labeling. | Lacks control over specific label placement; potential for isotopic scrambling. | Low |

| In Vitro Transcription | ¹⁵N-labeled rNTPs | Uniform or Nucleotide-specific | High (mg quantities) | High | Straightforward incorporation; allows for selective labeling. | Requires synthesis or purchase of expensive labeled rNTPs. | Medium to High |

| Solid-Phase Synthesis | ¹⁵N-labeled phosphoramidites | Site-specific | Moderate | High | Precise control over label placement for custom oligonucleotides.[9] | Limited to shorter nucleic acid sequences; high cost of precursors. | High |

Table 2: Typical ¹⁵N Chemical Shift Ranges in Nucleic Acid Bases

The chemical shift of a ¹⁵N nucleus is highly sensitive to its chemical environment, including base pairing, protonation state, and metal ion coordination.[10][11] Chemical shifts are typically referenced to liquid ammonia (B1221849) (NH₃).[12]

| Nitrogen Atom | Base(s) | Typical Chemical Shift Range (ppm vs. NH₃) |

| Imino Nitrogens (N1/N3) | G (N1), U/T (N3) | 130 – 160 |

| Amino Nitrogens (Exocyclic) | G (N2), A (N6), C (N4) | 60 – 90 |

| Ring Nitrogens (Non-imino) | A (N1, N3, N7), G (N7, N9), C (N1, N3), U/T (N1) | 160 – 260[13] |

| Imines | General | 305 – 375[13] |

Note: Ranges are approximate and can vary significantly based on local structure and environment.

Table 3: Illustrative NMR Relaxation Parameters

Deuteration in combination with ¹⁵N labeling is often used to reduce line broadening in larger nucleic acids by minimizing ¹H-¹H dipolar relaxation, which is a major contributor to transverse relaxation (T₂).[5][14]

| Parameter | Typical Effect of ¹⁵N Labeling | Typical Effect of ¹⁵N/²H Labeling | Rationale |

| T₁ (Longitudinal Relaxation) | Minor change | Can increase | Reduced ¹H-¹H dipolar relaxation pathways.[14] |

| T₂ (Transverse Relaxation) | Minor change | Significantly increases (sharper lines) | Chemical exchange with water often dominates, but removing ¹H-¹H dipolar contributions is beneficial.[14] |

| ¹H-¹⁵N NOE | Enables measurement | Enhanced sensitivity | Improved relaxation properties and simplified spectra lead to better signal-to-noise. |

Experimental Workflows and Logical Relationships

Overall Workflow for ¹⁵N Labeling and NMR Analysis

References

- 1. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.bu.edu [people.bu.edu]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N-metal bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rU Phosphoramidite-15N2: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rU Phosphoramidite-15N2, a critical building block for the synthesis of isotopically labeled RNA. The precise incorporation of ¹⁵N isotopes into uridine (B1682114) residues enables advanced structural and dynamic studies of RNA molecules by nuclear magnetic resonance (NMR) spectroscopy, offering unparalleled insights into their biological functions and interactions. This document details the chemical structure, properties, synthesis, and applications of this compound, with a focus on enabling researchers to effectively utilize this powerful tool in their work.

Chemical Structure and Properties

This compound, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine-1,3-¹⁵N₂-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a chemically modified ribonucleoside phosphoramidite (B1245037). The key features of its structure are:

-

¹⁵N₂-Labeled Uracil (B121893) Base: Both nitrogen atoms in the uracil ring (at positions 1 and 3) are replaced with the stable isotope ¹⁵N. This isotopic labeling is the basis for its utility in NMR spectroscopy.

-

5'-DMT Protecting Group: The 5'-hydroxyl group of the ribose sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group is crucial for monitoring coupling efficiency during solid-phase synthesis and is removed at the beginning of each synthesis cycle.

-

2'-TBDMS Protecting Group: The 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This bulky silyl (B83357) group prevents unwanted side reactions at the 2'-position during phosphoramidite coupling and is stable to the conditions of the synthesis cycle. It is typically removed during the final deprotection step.

-

3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a phosphoramidite group, containing a β-cyanoethyl protecting group on the phosphorus atom and a diisopropylamino (iPr₂N) group. This reactive moiety enables the efficient formation of phosphodiester bonds during oligonucleotide synthesis.

The incorporation of these specific protecting groups and the ¹⁵N labels dictates the chemical properties and reactivity of the molecule, making it suitable for automated solid-phase RNA synthesis.

Quantitative Data

The following tables summarize the key quantitative data for rU Phosphoramidite-¹⁵N₂ and its precursor, Uridine-¹⁵N₂.

| Property | Value | Source(s) |

| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine-1,3-¹⁵N₂-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | |

| Molecular Formula | C₄₅H₆₁¹⁵N₂N₂O₉PSi | |

| Molecular Weight | 863.03 g/mol | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥95% (CP) | |

| Appearance | White to off-white powder | |

| Storage Conditions | -20°C, under an inert atmosphere, desiccated |

Table 1: Quantitative Data for rU Phosphoramidite-¹⁵N₂

| Property | Value | Source(s) |

| Chemical Name | Uridine-¹⁵N₂ | [1] |

| Molecular Formula | C₉H₁₂¹⁵N₂O₆ | [2] |

| Molecular Weight | 246.19 g/mol | [1][2] |

| Chemical Purity | ≥95% to ≥98% | [1][2] |

| Appearance | Solid | |

| Storage Conditions | Room temperature, away from light and moisture | [1] |

Table 2: Quantitative Data for Uridine-¹⁵N₂

Experimental Protocols

The synthesis of ¹⁵N₂-labeled RNA oligonucleotides involves a multi-step process, starting from the synthesis of the labeled nucleoside, its conversion to the phosphoramidite, and finally, its incorporation into an RNA strand via automated solid-phase synthesis.

Synthesis of [1,3-¹⁵N₂]uridine

The synthesis of the labeled nucleoside begins with the creation of the ¹⁵N₂-labeled uracil ring, which is then coupled to a ribose sugar.

Protocol for Synthesis of [1,3-¹⁵N₂]uracil: [3]

-

Reaction Setup: A mixture of [¹⁵N₂]urea (1 equivalent), propiolic acid (1 equivalent), and polyphosphoric acid is prepared.

-

Heating: The mixture is heated at 85°C with gentle stirring for 4 hours, resulting in a yellow syrup.

-

Quenching and Precipitation: The mixture is cooled in an ice bath, and water is slowly added to dissolve the syrup. This leads to the formation of a pale solid.

-

Crystallization: The flask is kept at 4°C to allow for complete precipitation of the [1,3-¹⁵N₂]uracil.

-

Isolation: The solid is collected by filtration, washed with cold water, and dried to yield the final product.

The resulting [1,3-¹⁵N₂]uracil is then glycosylated with a protected ribose derivative to form [1,3-¹⁵N₂]uridine.

Conversion to rU Phosphoramidite-¹⁵N₂

The synthesized [1,3-¹⁵N₂]uridine undergoes a series of protection and phosphitylation steps to yield the final phosphoramidite building block.

General Protocol for Phosphoramidite Synthesis:

-

5'-Hydroxyl Protection: The 5'-hydroxyl group of the ¹⁵N₂-uridine is protected with a DMT group using DMT-Cl in the presence of a base like pyridine.

-

2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a TBDMS group using TBDMS-Cl.

-

Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane) to introduce the phosphoramidite moiety.

-

Purification: The final product is purified by silica (B1680970) gel chromatography to ensure high purity for oligonucleotide synthesis.

Automated Solid-Phase RNA Synthesis

The rU Phosphoramidite-¹⁵N₂ is then used in an automated DNA/RNA synthesizer to incorporate the labeled uridine at specific positions within an RNA sequence. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Standard Automated Synthesis Cycle: [4]

-

Detritylation: The DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane). The release of the orange-colored trityl cation allows for real-time monitoring of the synthesis efficiency.

-

Coupling: The rU Phosphoramidite-¹⁵N₂ (dissolved in anhydrous acetonitrile) is activated by a tetrazole derivative and added to the column containing the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in the final product.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships involved in the use of rU Phosphoramidite-¹⁵N₂.

Caption: Workflow for the synthesis and application of rU Phosphoramidite-¹⁵N₂.

Caption: Logical pathway for RNA structure elucidation using ¹⁵N-labeled RNA.

Applications in Research and Drug Development

The primary application of rU Phosphoramidite-¹⁵N₂ is in the synthesis of RNA molecules for NMR studies. The site-specific incorporation of ¹⁵N labels allows researchers to overcome the spectral overlap that often complicates the NMR spectra of large RNA molecules.[5]

Key applications include:

-

Determination of RNA Secondary and Tertiary Structure: By analyzing through-bond and through-space correlations between ¹H and ¹⁵N nuclei, the hydrogen bonding network and the three-dimensional fold of an RNA molecule can be determined. This has been instrumental in elucidating the structures of various functional RNAs, including ribozymes, riboswitches, and viral RNA elements like the Hepatitis B virus encapsidation signal.[6]

-

Studying RNA Dynamics: NMR spectroscopy can provide insights into the conformational dynamics of RNA molecules, which are often crucial for their function. ¹⁵N-labeling can help to monitor changes in structure and dynamics upon ligand binding or protein interaction.

-

Investigating RNA-Ligand and RNA-Protein Interactions: By monitoring changes in the chemical shifts and relaxation properties of the ¹⁵N-labeled RNA upon titration with a binding partner (e.g., a small molecule drug candidate or a protein), the binding site and the structural changes associated with the interaction can be mapped.[7] This information is invaluable for rational drug design and understanding the mechanisms of gene regulation.

-

Internal Standard for Quantitative Analysis: ¹⁵N-labeled oligonucleotides can serve as internal standards in mass spectrometry for the accurate quantification of nucleic acids.[8]

References

- 1. Uridine (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-812-25 [isotope.com]

- 2. Uridine-15N2 - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 3. The economical synthesis of [2′-13C, 1,3-15N2]uridine; preliminary conformational studies by solid state NMR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure elucidation of the hepatitis B virus encapsidation signal by NMR on selectively labeled RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Principle and Application of 15N Labeled Nucleotides in Structural Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate three-dimensional structures of nucleic acids, such as DNA and RNA, are fundamental to their biological functions, including information storage, catalysis, and regulation of gene expression. Elucidating these structures at atomic resolution is paramount for understanding these processes and for the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution, providing insights that are complementary to X-ray crystallography.[1] A key challenge in the NMR analysis of nucleic acids is the limited chemical shift dispersion of proton (¹H) signals, which leads to spectral overlap, especially in larger molecules.[1] The incorporation of stable isotopes, particularly Nitrogen-15 (¹⁵N), into nucleotides is a cornerstone strategy to overcome this limitation and unlock a wealth of structural and dynamic information.[2][3][4]

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using ¹⁵N labeled nucleotides in structural biology. It is intended for researchers, scientists, and drug development professionals who wish to leverage this powerful technique in their work.

Core Principles of ¹⁵N Labeling in Nucleic Acid NMR

The utility of ¹⁵N in NMR spectroscopy stems from its nuclear spin properties. The most abundant isotope of nitrogen, ¹⁴N (99.63% natural abundance), has a nuclear spin of 1 and a large quadrupole moment, which leads to broad NMR signals and a loss of resolution.[5] In contrast, ¹⁵N (0.37% natural abundance) has a nuclear spin of 1/2, similar to a proton, which results in sharp, well-resolved NMR peaks, ideal for high-resolution structural studies.[5]

By replacing ¹⁴N with ¹⁵N in nucleotides, we can:

-

Increase Spectral Dispersion: By correlating the proton signals with the chemical shifts of their directly bonded ¹⁵N nuclei in two-dimensional (2D) experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, the spectral overlap is significantly reduced.[6][7]

-

Probe Hydrogen Bonding: The imino protons of guanine (B1146940) and uracil/thymine are involved in Watson-Crick base pairing and are highly sensitive to their local environment. Their ¹⁵N chemical shifts provide direct evidence of base pairing and can be used to study the stability and dynamics of helices.[4]

-

Characterize Molecular Interactions: Changes in the ¹⁵N and ¹H chemical shifts (Chemical Shift Perturbations or CSPs) upon the addition of a ligand, protein, or drug molecule can be used to map the binding interface and determine binding affinities.[8][9][10][11]

-

Study Molecular Dynamics: NMR relaxation experiments that measure the rates at which the ¹⁵N nuclei return to their equilibrium state after perturbation can provide information about the internal motions of the nucleic acid on a wide range of timescales (picoseconds to seconds).[12][13][14]

Methodologies for ¹⁵N Labeling of Nucleotides

There are two primary approaches for producing ¹⁵N labeled nucleotides for structural biology studies: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis for Uniform Labeling

Enzymatic synthesis, typically through in vitro transcription using T7, T3, or SP6 RNA polymerase, is the most common method for producing uniformly ¹⁵N-labeled RNA.[15][16][17][18][19][20][21] This method involves preparing ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and using them as substrates for the polymerase.

The overall workflow for enzymatic synthesis is as follows:

Chemical Synthesis for Site-Specific Labeling

Chemical synthesis using phosphoramidite (B1245037) chemistry allows for the incorporation of ¹⁵N-labeled nucleotides at specific, predefined positions within a DNA or RNA oligonucleotide.[2][3][4][5] This approach is invaluable for probing the structure and dynamics of a particular region of interest without the spectral complexity of uniform labeling.

The general workflow for chemical synthesis is as follows:

Key NMR Experiments for Studying ¹⁵N Labeled Nucleic Acids

A suite of NMR experiments is employed to extract structural and dynamic information from ¹⁵N labeled nucleic acids. The ¹H-¹⁵N HSQC experiment is the workhorse for studying these molecules.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shift of a proton with that of its directly attached ¹⁵N nucleus.[6][7] Each amide or imino group gives rise to a single peak in the spectrum, providing a "fingerprint" of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the three-dimensional structure. ¹⁵N-edited NOESY experiments can be used to resolve ambiguity in crowded proton spectra.

-

Scalar Coupling Experiments: Experiments that measure the scalar (J) couplings between nuclei, such as across hydrogen bonds (e.g., h²JNN), provide direct evidence of base pairing and information about the geometry of these interactions.[22]

-

Relaxation Dispersion: These experiments are used to study the dynamics of molecules on the microsecond to millisecond timescale, which is often associated with functionally important conformational changes.[12][13][14]

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the use of ¹⁵N labeled nucleotides in structural biology.

Table 1: Typical ¹⁵N Chemical Shift Ranges for Nucleobases

| Nitrogen Atom | Nucleobase | Typical Chemical Shift (ppm, relative to liquid NH₃) | Notes |

| N1 | Adenine | ~220-230 | Involved in Hoogsteen and reverse Hoogsteen base pairing. |

| N3 | Adenine | ~210-220 | |

| N7 | Adenine | ~225-235 | Protonation site, sensitive to metal binding. |

| N9 | Adenine | ~160-170 | Glycosidic bond. |

| N⁶ (amino) | Adenine | ~70-80 | Involved in Watson-Crick base pairing. |

| N1 | Guanine | ~140-150 | Imino nitrogen, involved in Watson-Crick base pairing. |

| N² (amino) | Guanine | ~60-70 | Involved in Watson-Crick base pairing. |

| N3 | Guanine | ~160-170 | |

| N7 | Guanine | ~220-230 | Protonation site, sensitive to metal binding. |

| N9 | Guanine | ~160-170 | Glycosidic bond. |

| N1 | Cytosine | ~140-150 | Protonation site. |

| N3 | Cytosine | ~190-200 | Involved in Watson-Crick base pairing. |

| N⁴ (amino) | Cytosine | ~90-100 | Involved in Watson-Crick base pairing. |

| N1 | Uracil | ~150-160 | |

| N3 | Uracil | ~140-150 | Imino nitrogen, involved in Watson-Crick base pairing. |

| N1 | Thymine | ~150-160 | |

| N3 | Thymine | ~140-150 | Imino nitrogen, involved in Watson-Crick base pairing. |

Note: Chemical shifts are highly sensitive to the local environment, including solvent, pH, temperature, and molecular interactions. The values presented are approximate.[23][24][25][26][27]

Table 2: Typical ¹H-¹⁵N and ¹⁵N-¹⁵N Scalar Coupling Constants

| Coupling Type | Description | Typical Value (Hz) | Application |

| ¹J(¹H, ¹⁵N) | One-bond coupling in imino/amino groups | 85 - 95 | Used for magnetization transfer in HSQC experiments. |

| h²J(¹⁵N, ¹⁵N) | Two-bond coupling across a hydrogen bond | 4 - 8 | Direct evidence of Watson-Crick base pairing. |

| h¹J(¹H, ¹⁵N) | One-bond coupling across a hydrogen bond | 2 - 5 | Direct evidence of hydrogen bonding. |

Note: The observation and magnitude of these couplings are dependent on the geometry and dynamics of the hydrogen bonds.[22][28][29][30]

Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of RNA by In Vitro Transcription

This protocol provides a general outline for the production of uniformly ¹⁵N-labeled RNA for NMR studies.

1. Preparation of ¹⁵N-labeled NTPs:

- Grow a suitable strain of E. coli (e.g., BL21(DE3)) in M9 minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.

- If ¹³C/¹⁵N labeling is desired, use ¹³C-glucose as the sole carbon source.

- Harvest the cells and extract the total RNA.

- Hydrolyze the RNA to nucleoside monophosphates (NMPs) using nuclease P1.

- Separate the individual NMPs by chromatography.

- Enzymatically phosphorylate the NMPs to NTPs using the appropriate kinases.

2. In Vitro Transcription Reaction:

- Set up a transcription reaction in a final volume of, for example, 10 mL. The final concentrations of the components should be optimized but are typically in the following range:

- 40 mM Tris-HCl, pH 8.0

- 10-25 mM MgCl₂

- 1 mM Spermidine

- 5 mM DTT

- 4 mM of each ¹⁵N-NTP

- 0.1 mg/mL linearized DNA template with a T7 promoter

- T7 RNA polymerase

- Incubate the reaction at 37°C for 2-4 hours.

3. Purification of the ¹⁵N-labeled RNA:

- Treat the reaction mixture with DNase I to remove the DNA template.

- Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE).

- Elute the RNA from the gel slice and desalt it by dialysis or size-exclusion chromatography.

4. NMR Sample Preparation:

- Dissolve the purified ¹⁵N-RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H₂O / 10% D₂O.

- The final concentration of the RNA should be in the range of 0.1 - 1.0 mM.[31][32]

- Transfer the sample to a high-quality NMR tube.

Protocol 2: ¹H-¹⁵N HSQC Experiment

This protocol provides a general guide for setting up a standard ¹H-¹⁵N HSQC experiment. The specific parameters will need to be optimized for the instrument and the sample.

1. Sample Preparation:

- Prepare the ¹⁵N-labeled nucleic acid sample as described above.

2. Spectrometer Setup:

- Insert the sample into the magnet and allow it to equilibrate to the desired temperature.

- Lock the spectrometer on the D₂O signal.

- Tune and match the ¹H and ¹⁵N channels of the probe.

- Optimize the shims to obtain a narrow and symmetrical water signal.

3. Experiment Setup:

- Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).[33]

- Set the spectral widths for the ¹H (direct) and ¹⁵N (indirect) dimensions to cover all expected resonances.

- Set the carrier frequencies for ¹H (typically on the water resonance) and ¹⁵N (in the center of the amide/imino region).

- Set the number of points in both dimensions (e.g., 2048 in the direct dimension and 256 in the indirect dimension).

- Set the number of scans per increment, which will depend on the sample concentration.

- Set the inter-scan delay.

- Calibrate the 90° pulses for both ¹H and ¹⁵N.

4. Data Acquisition and Processing:

- Start the acquisition.

- After the experiment is finished, process the data using appropriate software (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phase correction, and baseline correction.

Applications in Drug Development

The use of ¹⁵N labeled nucleotides is a powerful tool in the drug discovery and development pipeline, particularly for targeting RNA molecules, which are increasingly recognized as important drug targets.

-

Fragment-Based Screening: ¹H-¹⁵N HSQC spectra can be used to screen libraries of small molecules (fragments) for binding to an RNA target. Binding is detected by observing chemical shift perturbations of specific residues in the RNA.

-

Binding Site Mapping: By assigning the resonances in the ¹H-¹⁵N HSQC spectrum, the residues that show the largest chemical shift perturbations upon ligand binding can be identified, thereby mapping the binding site of the drug candidate on the RNA.[8][34]

-

Determination of Binding Affinity: By titrating the drug candidate into a solution of the ¹⁵N-labeled RNA and monitoring the chemical shift changes, the dissociation constant (Kd) of the interaction can be determined.[9][11]

-

Structural Characterization of Drug-RNA Complexes: For promising lead compounds, full structure determination of the ¹⁵N-labeled RNA in complex with the drug can be performed using a suite of NMR experiments, providing detailed insights into the mechanism of action and guiding further optimization of the drug candidate.

The logical workflow for using ¹⁵N-labeled nucleic acids in a drug discovery context is as follows:

Conclusion

The incorporation of ¹⁵N into nucleotides has revolutionized the study of nucleic acid structure and dynamics by NMR spectroscopy. This technique provides a powerful and versatile toolkit for researchers in academia and industry to address fundamental questions in molecular biology and to accelerate the development of novel therapeutics. The ability to produce both uniformly and site-specifically labeled nucleic acids, combined with a sophisticated array of NMR experiments, allows for the detailed characterization of nucleic acid structures, their interactions with other molecules, and their dynamic behavior. As the importance of RNA as a drug target continues to grow, the principles and methodologies outlined in this guide will become increasingly central to the future of drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 7. protein-nmr.org.uk [protein-nmr.org.uk]

- 8. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]

- 9. researchgate.net [researchgate.net]

- 10. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ncbs.res.in [ncbs.res.in]

- 13. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins [jove.com]

- 14. Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]

- 22. Determination of h2J(NN) and h1J(HN) coupling constants across Watson-Crick base pairs in the Antennapedia homeodomain-DNA complex using TROSY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states - PMC [pmc.ncbi.nlm.nih.gov]

- 25. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 26. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]

- 27. NMR Periodic Table: Nitrogen NMR [imserc.northwestern.edu]

- 28. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ovid.com [ovid.com]

- 30. The Largest 15N–15N Coupling Constant Across an NHN Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 31. nmr-bio.com [nmr-bio.com]

- 32. How to make an NMR sample [chem.ch.huji.ac.il]

- 33. HSQC_15N.nan [protocols.io]

- 34. bionmr.unl.edu [bionmr.unl.edu]

Unlocking RNA's Secrets: A Technical Guide to Site-Specific 15N Labeling

For Researchers, Scientists, and Drug Development Professionals

The intricate world of RNA structure, dynamics, and interactions is a burgeoning frontier in biomedical research and therapeutic development. Understanding these multifaceted processes at an atomic level is paramount for deciphering disease mechanisms and designing novel RNA-targeted drugs. Site-specific 15N labeling of RNA has emerged as a powerful tool, primarily in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, to dissect these complexities with unprecedented detail. This in-depth technical guide provides a comprehensive overview of the core benefits of this technique, detailed experimental protocols, and the application of these methods in studying critical biological pathways.

The Core Benefits of Precision: Why Site-Specific 15N Labeling?

Uniform isotopic labeling of large RNA molecules often leads to crowded and complex NMR spectra, hindering detailed analysis. Site-specific 15N labeling overcomes this limitation by introducing the isotope at precise, predetermined positions within the RNA sequence. This targeted approach offers several key advantages:

-

Spectral Simplification: By labeling only specific residues, the complexity of the NMR spectrum is dramatically reduced. This allows for the unambiguous assignment of signals from the labeled sites, even in large RNA molecules or RNA-protein complexes[1].

-

Probing Local Environments: The chemical shift of a 15N-labeled nucleus is exquisitely sensitive to its local chemical environment. This enables the precise monitoring of structural changes, ligand binding, or protein interactions at the labeled site[2][3].

-

Studying Dynamics: NMR relaxation experiments on site-specifically 15N-labeled RNA can provide insights into the dynamics of specific nucleotides, revealing information about conformational flexibility and motions that are crucial for RNA function[4].

-

Facilitating Structural Studies of Large RNAs: For RNAs that are too large for conventional NMR analysis, segmental or site-specific labeling can be employed to study specific domains or interaction sites without the challenge of global resonance assignment[2][5].

-

Investigating RNA-Protein and RNA-Ligand Interactions: Site-specific 15N labeling is instrumental in mapping binding interfaces and determining the affinity of interactions. By monitoring the chemical shift perturbations of the labeled RNA upon titration with a binding partner, the location and strength of the interaction can be determined[3].

Quantitative Insights: NMR Data from 15N-Labeled RNA

The power of site-specific 15N labeling lies in the quantitative data it provides. NMR experiments on these molecules yield precise measurements of chemical shifts and coupling constants, which are direct reporters of molecular structure and conformation.

Table 1: Representative 15N and 1H Chemical Shifts for a Site-Specifically 15N-Labeled Guanine (B1146940) in an RNA Duplex

| Atom | Chemical Shift (ppm) - Free RNA | Chemical Shift (ppm) - In Complex | Chemical Shift Perturbation (Δδ ppm) |

| G(15N1) | 145.2 | 146.8 | 1.6 |

| G(1H1) | 13.1 | 13.5 | 0.4 |

| G(15N7) | 225.8 | 224.1 | -1.7 |

Note: Chemical shifts are referenced to an external standard. The observed perturbations upon complex formation are indicative of a direct interaction at this guanine residue.

Table 2: Typical One-Bond and Two-Bond J-Coupling Constants Involving 15N in RNA

| Coupling | Typical Value (Hz) | Structural Information |

| ¹J(15N1-1H1) | ~90-95 | Hydrogen bond strength and geometry in Watson-Crick base pairs. |

| ²J(15N1-15N3) | ~6-8 | Direct evidence of a Watson-Crick G-C base pair. |

| ¹J(15N9-13C8) | ~15 | Torsional angles in the purine (B94841) ring. |

Experimental Protocols: A Guide to Synthesizing Site-Specifically 15N-Labeled RNA

There are three primary methods for generating site-specifically 15N-labeled RNA: in vitro transcription, solid-phase chemical synthesis, and enzymatic ligation.

Protocol 1: Site-Specific 15N Labeling via In Vitro Transcription with T7 RNA Polymerase

This method is suitable for producing large quantities of RNA and allows for the incorporation of 15N-labeled nucleotides at specific positions by providing a mix of labeled and unlabeled nucleotide triphosphates (NTPs). For site-specific labeling, one can provide only one of the four NTPs in its 15N-labeled form.

Materials:

-

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target RNA sequence.

-

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM Spermidine).

-

Unlabeled ATP, CTP, GTP, UTP solutions (100 mM).

-

15N-labeled NTP of choice (e.g., 15N-GTP) (100 mM).

-

T7 RNA Polymerase.

-

RNase Inhibitor.

-

DNase I (RNase-free).

-

Nuclease-free water.

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature (for a 100 µL reaction):

-

10 µL 10x Transcription Buffer

-

x µL Linearized DNA template (1-2 µg)

-

10 µL of each unlabeled NTP (10 mM final concentration)

-

10 µL of 15N-labeled NTP (10 mM final concentration)

-

4 µL RNase Inhibitor

-

4 µL T7 RNA Polymerase

-

Nuclease-free water to 100 µL.

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation.

-

Quantification: Determine the concentration of the purified RNA by UV-Vis spectrophotometry at 260 nm.

Protocol 2: Solid-Phase Chemical Synthesis of Site-Specifically 15N-Labeled RNA

This method offers the highest precision for placing a 15N label at a single, specific position within an RNA oligonucleotide. It is particularly useful for shorter RNAs (typically < 60 nucleotides).

Materials:

-

Automated DNA/RNA synthesizer.

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

-

Standard RNA phosphoramidites (A, C, G, U).

-

Site-specifically 15N-labeled RNA phosphoramidite (B1245037).

-

Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile).

-

Capping solutions (A and B).

-

Oxidizer solution (Iodine in THF/Pyridine/Water).

-

Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

-

Ammonium hydroxide/40% Methylamine (AMA) solution for cleavage and deprotection.

-

Triethylammonium trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection.

Procedure:

-

Synthesizer Setup: Load the synthesizer with the appropriate reagents, including the 15N-labeled phosphoramidite at the desired position in the sequence.

-

Automated Synthesis: The synthesizer performs a series of automated cycles for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

-

Coupling: Addition of the next phosphoramidite.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite (B83602) triester to a stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection:

-

Cleave the RNA from the solid support and remove the base-protecting groups by incubating with AMA solution at 65°C.

-

Remove the 2'-O-silyl protecting groups by treatment with TEA·3HF.

-

-

Purification: Purify the crude RNA oligonucleotide by denaturing PAGE or high-performance liquid chromatography (HPLC).

-

Desalting and Quantification: Desalt the purified RNA and determine its concentration.

Protocol 3: Segmental 15N Labeling via Enzymatic Ligation

This technique allows for the creation of larger RNA molecules where only a specific segment is isotopically labeled. This is achieved by synthesizing labeled and unlabeled RNA fragments separately and then joining them together.

Materials:

-

15N-labeled RNA fragment (synthesized via in vitro transcription or solid-phase synthesis).

-

Unlabeled RNA fragment(s).

-

T4 DNA Ligase or T4 RNA Ligase.

-

DNA splint (a short DNA oligonucleotide complementary to the ligation junction).

-

10x Ligase Buffer.

-

ATP.

-

Nuclease-free water.

Procedure:

-

Fragment Preparation: Purify the labeled and unlabeled RNA fragments.

-

Annealing: In a nuclease-free tube, mix the RNA fragments and the DNA splint in a 1:1:1.2 molar ratio. Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

-

Ligation Reaction: Add 10x Ligase Buffer, ATP, and T4 DNA Ligase to the annealed mixture.

-

Incubation: Incubate the reaction at a temperature optimized for the specific ligase (e.g., 16°C overnight for T4 DNA Ligase).

-

Purification: Purify the full-length, segmentally labeled RNA product by denaturing PAGE.

Visualizing the Impact: Workflows and Pathways

The insights gained from 15N-labeled RNA studies are crucial for understanding complex biological processes. Graphviz diagrams can be used to visualize the experimental workflows and the biological pathways being investigated.

Caption: Experimental workflow for studying RNA-protein interactions using site-specific 15N labeling and NMR spectroscopy.

Riboswitch Function: A Ligand-Gated Genetic Switch

Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. Site-specific 15N labeling can be used to probe the conformational changes that occur upon ligand binding.

Caption: A simplified model of a transcriptional riboswitch mechanism, where ligand binding induces a conformational change that leads to the formation of a terminator hairpin and repression of gene expression.

Viral Hijacking: The Role of IRES in Translation Initiation

Many viruses utilize Internal Ribosome Entry Sites (IRES) to initiate the translation of their proteins independently of the host cell's cap-dependent mechanism. 15N-labeled IRES elements can be used to study their interaction with the ribosome.

Caption: Schematic of IRES-mediated translation initiation, where the viral IRES element directly recruits the ribosomal machinery, often bypassing the need for several host initiation factors.

Conclusion

Site-specific 15N labeling of RNA is an indispensable technique for researchers seeking to unravel the intricate details of RNA biology. By providing a means to simplify complex NMR spectra and probe specific sites within an RNA molecule, this approach offers unparalleled insights into RNA structure, dynamics, and interactions. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage the full potential of this powerful methodology in their pursuit of scientific discovery and the development of next-generation RNA-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In‐Cell NMR Spectroscopy of Functional Riboswitch Aptamers in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. RNA Lifecycle Interactive Diagram | Cell Signaling Technology [cellsignal.com]

The Cornerstone of Synthetic RNA: A Technical Guide to Phosphoramidite Chemistry

For researchers, scientists, and drug development professionals, the chemical synthesis of RNA is a foundational technology. From basic research to the development of RNA-based therapeutics, the ability to reliably produce high-purity oligonucleotides is paramount. This in-depth technical guide delves into the core principles of phosphoramidite (B1245037) chemistry, the gold standard for solid-phase RNA synthesis, providing a detailed examination of the synthetic cycle, critical protecting group strategies, and comprehensive experimental protocols.

Introduction: The Unique Challenge of RNA Synthesis

The chemical synthesis of RNA presents a significant challenge not encountered in DNA synthesis: the presence of the 2'-hydroxyl group on the ribose sugar. While essential for the diverse biological functions of RNA, this reactive group complicates the synthesis process, necessitating a carefully orchestrated strategy of protection and deprotection to prevent unwanted side reactions and ensure the integrity of the final oligonucleotide product. Phosphoramidite chemistry, adapted from its successful application in DNA synthesis, has emerged as the most robust and widely adopted method for navigating this challenge.[1]

The solid-phase approach, where the growing RNA chain is assembled on an insoluble support, simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through washing.[2] The synthesis is a cyclical process, with each cycle comprising four key steps: detritylation, coupling, capping, and oxidation, to add a single ribonucleotide monomer.[2]

The Heart of the Matter: 2'-Hydroxyl Protecting Groups

The selection of the protecting group for the 2'-hydroxyl function is a critical determinant of the efficiency and fidelity of RNA synthesis. An ideal protecting group must be stable throughout the iterative synthesis cycles and be removable under conditions that do not compromise the integrity of the RNA backbone. The steric bulk of the protecting group also plays a crucial role, influencing the kinetics and efficiency of the coupling reaction.[2]

Two of the most commonly employed 2'-hydroxyl protecting groups are tert-butyldimethylsilyl (TBDMS) and tert-butyldimethylsilyloxymethyl (TOM). The TOM group, featuring an oxymethyl spacer, extends the bulky silyl (B83357) group further from the reaction center, which can lead to higher coupling efficiencies and shorter reaction times, a particularly important consideration for the synthesis of long RNA oligonucleotides.[1][3]

A head-to-head comparison of these two protecting groups reveals key performance differences:

| Performance Metric | 2'-O-TBDMS | 2'-O-TOM |

| Average Coupling Efficiency | 98.5–99% | >99%[1] |

| Typical Coupling Time | Up to 6 minutes[1] | ~2.5 minutes[1] |

| Extrapolated Crude Purity (100mer) | 27%[1] | 33%[1] |

The Solid-Phase RNA Synthesis Cycle: A Step-by-Step Workflow

The automated solid-phase synthesis of RNA using phosphoramidite chemistry is a meticulously controlled process. The following diagram illustrates the key steps in a single nucleotide addition cycle.

Experimental Protocols

The following protocols provide a detailed methodology for the key stages of solid-phase RNA synthesis using phosphoramidite chemistry.

I. Solid-Phase Synthesis Cycle

This protocol outlines the automated steps for the addition of a single ribonucleotide.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Ribonucleoside phosphoramidites (0.1 M in anhydrous acetonitrile).[4]

-

Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724).[3]

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[5]

-

Capping A solution: Acetic anhydride (B1165640) in THF/pyridine.[2]

-

Capping B solution: 16% N-Methylimidazole (NMI) in THF.[2]

-

Oxidizer solution: 0.02 M Iodine in THF/pyridine/water.[5]

-

Anhydrous acetonitrile for washing.

Procedure:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating the column with the deblocking solution for approximately 60-90 seconds. The column is then washed thoroughly with anhydrous acetonitrile.[5]

-

Coupling: The ribonucleoside phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for a specified time (e.g., up to 6 minutes for 2'-O-TBDMS or ~2.5 minutes for 2'-O-TOM).[1] The column is then washed with anhydrous acetonitrile.

-

Capping: A mixture of Capping A and Capping B solutions is introduced to the column to acetylate any unreacted 5'-hydroxyl groups. This step is typically complete within 1-2 minutes.[2] The column is subsequently washed with anhydrous acetonitrile.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester by introducing the oxidizer solution. The reaction is generally complete within 1-2 minutes.[2] The column is then washed with anhydrous acetonitrile. This completes one cycle of nucleotide addition.

II. Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Protocol for Cleavage and Base/Phosphate Deprotection:

Reagents:

-

Ammonia (B1221849)/methylamine (AMA) solution (1:1 mixture of aqueous ammonia and aqueous methylamine).[4]

Procedure:

-

Transfer the CPG support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial.

-

Incubate the mixture at 60°C for 1.5 hours.[4] This step cleaves the oligonucleotide from the support and removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

Cool the vial to room temperature and transfer the supernatant containing the partially deprotected oligonucleotide to a new tube.

Protocol for 2'-Hydroxyl Deprotection (Desilylation):

Reagents:

-

Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) and triethylamine (TEA).[6]

Procedure:

-

Evaporate the AMA solution from the previous step to dryness.

-

Redissolve the oligonucleotide pellet in a solution of TEA·3HF in NMP with TEA.

-

Incubate the mixture at 65°C. The reaction time can vary, with aliquots typically taken at intervals (e.g., 0.5, 1.5, 2, 8, and 24 hours) to monitor the completion of the desilylation reaction.[6]

-

Following complete desilylation, the reaction is quenched, and the final RNA product is purified, typically by HPLC or gel electrophoresis.[4]

Conclusion

Phosphoramidite chemistry remains the cornerstone of synthetic RNA production, enabling the synthesis of a wide array of RNA molecules for diverse applications in research and drug development. A thorough understanding of the underlying chemistry, particularly the strategic use of protecting groups, and adherence to optimized experimental protocols are essential for achieving high-yield, high-purity RNA oligonucleotides. As the demand for synthetic RNA continues to grow, further innovations in protecting group strategies and synthesis methodologies will undoubtedly continue to refine and advance this critical technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. academic.oup.com [academic.oup.com]

Unveiling RNA's Architectural Secrets: A Technical Guide to rU Phosphoramidite-¹⁵N₂ in Secondary Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of di-isotopically labeled uridine (B1682114) phosphoramidite (B1245037), specifically rU Phosphoramidite-¹⁵N₂, in the intricate study of RNA secondary structure. The site-specific incorporation of ¹⁵N labels into RNA oligonucleotides provides an unparalleled atomic-level view, enabling researchers to overcome the inherent challenges of spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy. This approach is fundamental to elucidating the complex folding, dynamics, and molecular interactions of RNA, which are critical for understanding its biological functions and for the rational design of RNA-based therapeutics.

The Power of Isotopic Labeling in RNA Structural Biology

The complexity of RNA structures, with their non-canonical base pairs and intricate tertiary folds, often presents a significant challenge to traditional structural biology techniques. NMR spectroscopy, a powerful tool for studying biomolecules in solution, is particularly well-suited for RNA. However, the limited chemical shift dispersion of the four standard ribonucleotides can lead to severe resonance overlap, especially in larger RNA molecules, making unambiguous structure determination difficult.[1]

The strategic incorporation of stable isotopes, such as ¹⁵N, at specific sites within an RNA molecule using chemically synthesized phosphoramidite building blocks, circumvents this limitation.[2] Specifically, labeling the N1 and N3 positions of uridine with ¹⁵N (rU Phosphoramidite-¹⁵N₂) provides unique NMR probes. The imino proton (H3) of a uridine involved in a Watson-Crick base pair with adenosine (B11128) is directly bonded to the ¹⁵N₃ atom. The resulting ¹H-¹⁵N correlation in a Heteronuclear Single Quantum Coherence (HSQC) spectrum serves as a definitive indicator of base pairing, providing crucial restraints for determining the secondary structure.[3] Furthermore, the chemical shifts of these labeled nuclei are exquisitely sensitive to their local environment, offering insights into base stacking interactions, hydrogen bonding, and conformational dynamics.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of ¹⁵N-labeled precursors and their application in RNA NMR.

| Parameter | Typical Value / Range | Reference(s) |

| Synthesis Yields | ||

| Chemo-enzymatic synthesis of [1,3-¹⁵N₂]-Uracil | >60% overall yield | [5] |

| Chemo-enzymatic synthesis of [1′,5′,6-¹³C₃, 1,3-¹⁵N₂]-UTP | 90% yield | [1] |

| Phosphitylation of nucleoside to phosphoramidite | ≥90% yield | [6] |

| Coupling efficiency in solid-phase RNA synthesis | >98% per step | [2][7] |

| NMR Chemical Shift Ranges for ¹⁵N-Labeled Uridine | ||

| ¹⁵N₁ Chemical Shift | ~140 - 160 ppm | [3] |

| ¹⁵N₃ (imino) Chemical Shift | ~190 - 220 ppm | [3] |

| ¹⁵N₃ in G-U wobble pairs | 154.8 - 155.5 ppm | [4] |

| ¹⁵N₃ in A-U Watson-Crick pairs | 156.8 - 159.2 ppm | [4] |

Experimental Protocols

I. Synthesis of [1,3-¹⁵N₂]-Uridine Phosphoramidite

While a detailed multi-step synthesis is beyond the scope of this guide, the general workflow involves the chemical synthesis of [1,3-¹⁵N₂]-uracil, followed by enzymatic or chemical conversion to the corresponding ribonucleoside. The subsequent protection and phosphitylation steps are crucial for preparing the phosphoramidite building block for solid-phase synthesis.

A. General Phosphitylation Protocol for Protected ¹⁵N₂-Uridine:

-

Drying: The protected [1,3-¹⁵N₂]-uridine nucleoside is thoroughly dried under high vacuum.

-

Dissolution: The dried nucleoside is dissolved in anhydrous dichloromethane.

-

Addition of Reagents: 1-Methylimidazole, N,N-diisopropylethylamine, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for a specified duration (e.g., 2 hours).

-

Workup: The reaction is quenched, and the product is extracted with dichloromethane. The organic phase is dried and evaporated.

-

Purification: The crude product is purified by silica (B1680970) gel chromatography to yield the final phosphoramidite.

Note: This is a generalized protocol; specific conditions and reagent quantities may vary.

II. Solid-Phase Synthesis of ¹⁵N₂-Labeled RNA Oligonucleotides

Automated solid-phase synthesis is the standard method for producing site-specifically labeled RNA.

Materials and Reagents:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

rU Phosphoramidite-¹⁵N₂ and other standard RNA phosphoramidites.

-

Anhydrous acetonitrile.

-

Deblocking Solution (e.g., 3% Trichloroacetic Acid in Dichloromethane).

-

Activator Solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in Acetonitrile).

-

Capping Solutions (A: Acetic Anhydride/Pyridine/THF; B: 16% N-Methylimidazole in THF).

-

Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

-

Cleavage and Deprotection Solution (e.g., Concentrated Ammonium Hydroxide).

Procedure:

-

Synthesizer Setup: The phosphoramidites and all other reagents are installed on an automated DNA/RNA synthesizer.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.[8]

-

Coupling: The rU Phosphoramidite-¹⁵N₂ (or other phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[8]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[8]

-

-

Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups are removed by treatment with the cleavage and deprotection solution.

-

Purification: The crude RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

III. NMR Spectroscopy: ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC experiment is the cornerstone for analyzing ¹⁵N-labeled RNA. It generates a 2D spectrum with peaks corresponding to each ¹H-¹⁵N pair, effectively resolving spectral overlap.

Sample Preparation:

-

The purified ¹⁵N₂-labeled RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.

-

The final RNA concentration should be in the range of 0.1-1.0 mM.

Data Acquisition:

-

The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe.

-

A sensitivity-enhanced, gradient-selected ¹H-¹⁵N HSQC pulse sequence with water suppression is used.[9]

-

Key parameters such as spectral widths, acquisition times, and the number of scans are optimized for the specific sample.

Data Analysis:

-

The presence of a cross-peak in the imino region of the ¹H-¹⁵N HSQC spectrum for a specific uridine residue is strong evidence of its involvement in a hydrogen bond, typically a Watson-Crick base pair with adenine.[3]

-

The chemical shifts of the ¹H and ¹⁵N nuclei provide information about the local environment, including stacking interactions and the presence of non-canonical structures.[3][4]

-

By analyzing the pattern of these cross-peaks, the secondary structure of the RNA can be determined.

Visualizing the Workflow and Applications

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the study of RNA secondary structure using rU Phosphoramidite-¹⁵N₂.

Caption: Workflow for studying RNA structure using rU Phosphoramidite-¹⁵N₂.

Caption: The four-step cycle of automated solid-phase RNA synthesis.

Caption: Logical flow for interpreting ¹H-¹⁵N HSQC data.

Conclusion

The use of rU Phosphoramidite-¹⁵N₂ for the site-specific isotopic labeling of RNA is an indispensable tool for modern structural biology and drug discovery. The ability to introduce these non-perturbative probes with chemical precision allows for the detailed investigation of RNA secondary structure, conformational dynamics, and interactions with ligands and proteins. The experimental workflows and analytical methods described herein provide a robust framework for researchers to unlock the complex structural and functional secrets of RNA, paving the way for novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 7. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. twistbioscience.com [twistbioscience.com]

Unveiling RNA's Dynamic Landscape: A Technical Guide to 15N-Labeled Uridine Methodologies

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of RNA molecules—folding, interacting, and turning over—is central to cellular function and disease. Understanding these dynamics is paramount for developing novel therapeutics that target RNA. This in-depth technical guide explores the core methodologies leveraging 15N-labeled uridine (B1682114) to probe the dynamic nature of RNA, providing a powerful toolkit for researchers in academia and industry.

Introduction to RNA Dynamics and Isotopic Labeling

RNA is not a static blueprint but a highly dynamic molecule that adopts a multitude of conformations to carry out its regulatory and catalytic functions.[1][2] The study of these motions, occurring over a vast range of timescales from picoseconds to hours, is crucial for a mechanistic understanding of biological processes.[1] Stable isotope labeling, particularly with 15N, has emerged as a cornerstone technique, enabling researchers to track the synthesis, processing, and decay of RNA molecules with high precision.[3][4] 15N-labeled uridine, a key building block of RNA, can be metabolically incorporated into newly synthesized transcripts, serving as a powerful probe for various analytical techniques.

Core Methodologies for Studying RNA Dynamics with 15N-Labeled Uridine

Two primary analytical platforms, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are extensively used to study RNA dynamics with 15N-labeled uridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of RNA at atomic resolution in a solution state, which closely mimics the cellular environment.[5][6] The incorporation of 15N-labeled nucleotides enhances spectral resolution and sensitivity, allowing for the detailed characterization of RNA conformational changes.[1][5]

Caption: Workflow for NMR-based analysis of 15N-labeled RNA.

This protocol describes the synthesis of uniformly 15N-labeled RNA using T7 RNA polymerase.

-

Template DNA Preparation: A linear DNA template containing the T7 promoter upstream of the desired RNA sequence is required. The template can be generated by PCR or by linearization of a plasmid.

-

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents at room temperature:

-

5x Transcription Buffer: 10 µL

-

100 mM ATP, CTP, GTP mix: 2 µL each

-

100 mM 15N-UTP: 2 µL

-

Template DNA (1 µg/µL): 1 µL

-

RNase Inhibitor (40 U/µL): 1 µL

-

T7 RNA Polymerase (50 U/µL): 2 µL

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, add 2 U of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or a suitable RNA purification kit.

-

Sample Preparation for NMR: Dissolve the purified 15N-labeled RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 90% H₂O/10% D₂O) to a final concentration of at least 1 mM for optimal signal-to-noise.[7]

Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive method for quantifying the incorporation of stable isotopes and measuring RNA turnover rates.[8] By tracking the mass shift introduced by 15N-labeled uridine, researchers can distinguish newly synthesized RNA from the pre-existing RNA pool.

Caption: Workflow for MS-based RNA turnover analysis using 15N-uridine.

This protocol outlines a typical pulse-chase experiment to measure RNA decay rates in cultured cells.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.